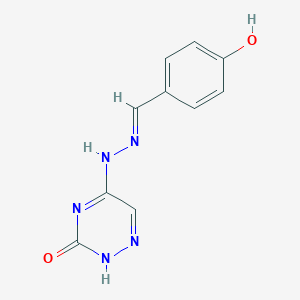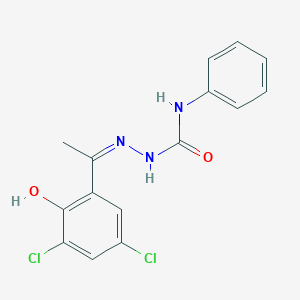![molecular formula C18H20FNO2S B6079212 1-[(2,5-dimethylphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine](/img/structure/B6079212.png)
1-[(2,5-dimethylphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-dimethylphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biology. This compound is also known as DSP-1181 and is a derivative of pyrrolidine. It has a molecular formula of C19H22FNO2S and a molecular weight of 347.45 g/mol.
Mechanism of Action
The exact mechanism of action of 1-[(2,5-dimethylphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine is not fully understood. However, it has been found to act as a positive allosteric modulator of the sigma-1 receptor. This receptor is involved in various physiological processes, including pain perception, memory, and mood regulation.
Biochemical and Physiological Effects
Studies have shown that 1-[(2,5-dimethylphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine has significant effects on the central nervous system. It has been found to enhance the activity of the sigma-1 receptor, resulting in increased neurotransmitter release and improved cognitive function. It has also been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(2,5-dimethylphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine in lab experiments include its high potency and selectivity for the sigma-1 receptor. However, its limited solubility in water can make it challenging to work with in certain experimental setups.
Future Directions
1-[(2,5-dimethylphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine has significant potential for further research in the field of medicine and biology. Some possible future directions for research include:
1. Investigating its potential as a treatment for neurological disorders such as Alzheimer's disease and depression.
2. Studying its effects on other physiological processes beyond the central nervous system.
3. Developing more efficient synthesis methods to increase its availability for research purposes.
4. Investigating its potential as a tool for studying the sigma-1 receptor and its role in various physiological processes.
Conclusion
1-[(2,5-dimethylphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine is a promising compound with significant potential for scientific research in the field of medicine and biology. Its high potency and selectivity for the sigma-1 receptor make it a valuable tool for studying various physiological processes, and it has shown promise as a potential treatment for neurological disorders. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 1-[(2,5-dimethylphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine involves the reaction of 2-fluorobenzaldehyde with 2,5-dimethylphenylsulfonyl pyrrolidine in the presence of a catalyst. The reaction results in the formation of the desired compound as a white solid.
Scientific Research Applications
1-[(2,5-dimethylphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine has been studied extensively for its potential applications in the field of medicine and biology. It has been found to have significant activity against specific receptors in the brain, making it a promising candidate for the treatment of various neurological disorders.
properties
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-2-(2-fluorophenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2S/c1-13-9-10-14(2)18(12-13)23(21,22)20-11-5-8-17(20)15-6-3-4-7-16(15)19/h3-4,6-7,9-10,12,17H,5,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVJDAGSNZFVNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylbenzenesulfonyl)-2-(2-fluorophenyl)pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethyl-2-oxopentanamide](/img/structure/B6079132.png)


![1-(4-ethyl-1-piperazinyl)-3-(4-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6079143.png)

![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B6079161.png)
![5-(5-bromo-2-hydroxybenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6079172.png)
![2-[(2,3-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B6079176.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(3-methylphenyl)urea](/img/structure/B6079185.png)
![3,8-dimethyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one](/img/structure/B6079192.png)
![1-[5-(4-methylphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B6079202.png)
![2-(3-methyl-4-nitrophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B6079204.png)
![3-({2-[2-(3-methylphenoxy)propanoyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6079216.png)
![methyl 2-({N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6079218.png)